An In-depth Technical Guide to Boc-N-Me-Tyr-OH.DCHA: Synthesis, Characterization, and Application in Peptide Chemistry
An In-depth Technical Guide to Boc-N-Me-Tyr-OH.DCHA: Synthesis, Characterization, and Application in Peptide Chemistry
This guide provides a comprehensive technical overview of N-α-tert-Butoxycarbonyl-N-methyl-L-tyrosine dicyclohexylammonium salt (Boc-N-Me-Tyr-OH.DCHA), a pivotal building block for the incorporation of N-methylated tyrosine residues in solid-phase peptide synthesis (SPPS). N-methylation of the peptide backbone is a critical modification in medicinal chemistry, known to enhance metabolic stability, improve cell permeability, and modulate the conformational properties of peptides, thereby significantly impacting their biological activity and therapeutic potential.
This document will delve into the chemical properties and structural intricacies of Boc-N-Me-Tyr-OH.DCHA, providing detailed, field-proven protocols for its synthesis and characterization. Furthermore, it will explore the strategic considerations for its application in peptide synthesis, offering insights into the causal relationships between its structure and its utility in drug discovery and development.
Physicochemical Properties and Structural Elucidation
Boc-N-Me-Tyr-OH.DCHA is a derivative of the naturally occurring amino acid L-tyrosine, where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group and also bears a methyl group. The carboxylic acid is salified with dicyclohexylamine (DCHA). This specific combination of protecting and salt-forming groups imparts desirable properties for its use in peptide synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₁NO₅ · C₁₂H₂₃N | [1] |
| Molecular Weight | 476.65 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Storage | 2-8°C, under inert gas | [3] |
The Boc group provides temporary protection of the α-amino group, which can be readily cleaved under acidic conditions, a hallmark of the Boc-SPPS strategy. The N-methylation introduces a conformational constraint and removes the amide proton, which can disrupt hydrogen bonding networks and increase resistance to enzymatic degradation. The dicyclohexylammonium salt form enhances the crystallinity and stability of the amino acid derivative, making it easier to handle and purify compared to the free acid, which may be an oil or an amorphous solid.[4]
Structural Diagram
Caption: Ionic association of Boc-N-Me-Tyr-OH and DCHA.
Synthesis of Boc-N-Me-Tyr-OH.DCHA
The synthesis of Boc-N-Me-Tyr-OH.DCHA is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The general workflow involves the protection of the starting material, L-tyrosine, followed by N-methylation, and finally, salt formation.
Synthetic Workflow
Caption: Synthetic pathway for Boc-N-Me-Tyr-OH.DCHA.
Experimental Protocol: Synthesis
Step 1: Synthesis of N-α-Boc-L-tyrosine (Boc-Tyr-OH)
This initial step protects the α-amino group of L-tyrosine to prevent unwanted side reactions during subsequent modification of the amino group.
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Materials: L-tyrosine, Di-tert-butyl dicarbonate ((Boc)₂O), Sodium bicarbonate (NaHCO₃), Dioxane, Water, Ethyl acetate, 1 M Hydrochloric acid (HCl), Brine, Anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
Dissolve L-tyrosine and NaHCO₃ in a 1:1 mixture of dioxane and water.
-
Cool the solution to 0°C in an ice bath.
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Slowly add a solution of (Boc)₂O in dioxane to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the dioxane under reduced pressure.
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Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the product, Boc-Tyr-OH, with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield Boc-Tyr-OH.[5]
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Step 2: Synthesis of N-α-Boc-N-methyl-L-tyrosine (Boc-N-Me-Tyr-OH)
N-methylation is achieved by deprotonating the Boc-protected amine followed by reaction with a methylating agent. It is crucial to perform this reaction under anhydrous conditions to prevent side reactions.
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Materials: Boc-Tyr-OH, Sodium hydride (NaH, 60% dispersion in mineral oil), Anhydrous Tetrahydrofuran (THF), Methyl iodide (MeI), Water, Ethyl acetate, 1 M HCl, Brine, Anhydrous MgSO₄.
-
Procedure:
-
Suspend NaH in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the suspension to 0°C.
-
Slowly add a solution of Boc-Tyr-OH in anhydrous THF.
-
Stir the mixture at 0°C for 30 minutes, then add MeI.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of water.
-
Remove the THF under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield Boc-N-Me-Tyr-OH.
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Step 3: Formation of the Dicyclohexylammonium Salt (Boc-N-Me-Tyr-OH.DCHA)
The crude Boc-N-Me-Tyr-OH is converted to its DCHA salt to facilitate purification and improve handling.
-
Materials: Boc-N-Me-Tyr-OH, Dicyclohexylamine (DCHA), Ethyl acetate, Hexane.
-
Procedure:
-
Dissolve the crude Boc-N-Me-Tyr-OH in ethyl acetate.
-
Add one equivalent of DCHA to the solution.
-
Stir the mixture at room temperature for 1-2 hours.
-
If a precipitate forms, it can be collected by filtration. If not, add hexane until the solution becomes turbid and then cool to induce crystallization.
-
Collect the crystalline product by filtration, wash with cold hexane, and dry under vacuum.
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Characterization and Quality Control
Rigorous characterization is essential to confirm the identity and purity of the synthesized Boc-N-Me-Tyr-OH.DCHA.
Analytical Techniques
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. Key signals to identify include the Boc group protons (singlet around 1.4 ppm), the N-methyl protons (singlet), the aromatic protons of the tyrosine side chain, and the protons of the dicyclohexylammonium cation.[5]
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Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of both the Boc-N-Me-Tyr-OH free acid (m/z for [M+H]⁺ and [M-H]⁻) and the dicyclohexylammonium cation.[2]
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High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is employed to assess the purity of the final product. A single major peak is indicative of high purity.[2]
Experimental Protocol: Characterization
Reversed-Phase HPLC (RP-HPLC)
-
Objective: To determine the purity of Boc-N-Me-Tyr-OH.DCHA.
-
Method:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B over a set time (e.g., 5% to 95% B over 30 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 280 nm.
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.[2]
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Application in Solid-Phase Peptide Synthesis (SPPS)
Boc-N-Me-Tyr-OH.DCHA is a valuable reagent for the Boc/Bzl strategy of SPPS. The N-methyl group can significantly influence the properties of the resulting peptide.
Workflow for Incorporation into a Peptide Chain
Caption: Workflow for using Boc-N-Me-Tyr-OH.DCHA in SPPS.
Experimental Protocol: Conversion of DCHA Salt to Free Acid for SPPS
Prior to its use in peptide coupling reactions, the DCHA salt must be converted back to the free acid.
-
Materials: Boc-N-Me-Tyr-OH.DCHA, Ethyl acetate (or other suitable organic solvent), 10% aqueous potassium bisulfate (KHSO₄) or 10% aqueous citric acid, Water, Brine, Anhydrous MgSO₄.
-
Procedure:
-
Suspend the Boc-N-Me-Tyr-OH.DCHA salt in ethyl acetate.[4]
-
Add 10% aqueous KHSO₄ and stir vigorously until the solid dissolves and two clear phases are formed. The pH of the aqueous layer should be acidic (pH 2-3).[4]
-
Separate the organic layer and wash it sequentially with 10% aqueous KHSO₄, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield the free acid, Boc-N-Me-Tyr-OH, which is now ready for activation and coupling in SPPS.[6][7]
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Conclusion
Boc-N-Me-Tyr-OH.DCHA is a specialized amino acid derivative that plays a crucial role in the synthesis of modified peptides with enhanced therapeutic properties. Its synthesis requires a systematic approach involving protection, N-methylation, and salt formation. The DCHA salt form provides stability and ease of handling, while the N-methyl modification offers a powerful tool for modulating the biological activity of peptides. The protocols and technical information provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to effectively synthesize, characterize, and utilize this important building block in their peptide-based research.
References
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The Royal Society of Chemistry. (2016). Supporting information_OBC_rev1. [Link]
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National Center for Biotechnology Information. (n.d.). Boc-MeTyr-OH. PubChem. [Link]
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AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
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AAPPTec. (n.d.). Boc-Tyr(Me)-OH [53267-93-9]. [Link]
-
AAPPTec. (n.d.). Boc-Tyr(Me)-OH DCHA. [Link]
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National Center for Biotechnology Information. (n.d.). Boc-tyr(boc)-OH. PubChem. [Link]
-
Al-Salami, H., et al. (2023). D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. PMC. [Link]
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AAPPTec. (n.d.). Technical Support Information Bulletin 1137. [Link]
-
Green Chemistry (RSC Publishing). (n.d.). A novel approach to amino acid synthesis: acid-assisted reactions with dimethyl carbonate for efficient O-methylated, N,O-methylated and N-formylated derivatives. [Link]
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AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
